![molecular formula C17H18N4O2S B2392104 1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034452-65-6](/img/structure/B2392104.png)
1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications. The purpose of
Scientific Research Applications
Synthesis and Biological Activities
Research on compounds with structural similarities often focuses on their synthesis and potential biological activities. For example, the synthesis of novel pyrazole and urea derivatives has been explored for their potential analgesic and blood pressure-lowering effects in rats. These studies highlight the versatility of pyrazole and urea compounds in medicinal chemistry and their potential for developing new therapeutic agents (Hishmat et al., 1992).
Gelation Properties
The gelation properties of certain urea derivatives have been studied, with findings indicating that the morphology and rheology of gels can be tuned by the identity of the anion. This research suggests applications in materials science, where the physical properties of gels are critical (Lloyd & Steed, 2011).
Antimicrobial and Antitumor Activities
Some urea and thiourea derivatives have been evaluated for their antimicrobial and antitumor activities. For instance, certain heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial properties, indicating potential applications in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013). Additionally, the structure-based design of N-pyrazole, N'-thiazole urea inhibitors has been reported for targeting specific proteins involved in cancer, suggesting their use in cancer therapy (Getlik et al., 2012).
Enzyme Inhibition
The study of urea derivatives extends to their potential as enzyme inhibitors. Compounds have been synthesized and tested for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions like Alzheimer's disease (Sujayev et al., 2016).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-16-5-3-2-4-15(16)19-17(22)18-8-10-21-9-6-14(20-21)13-7-11-24-12-13/h2-7,9,11-12H,8,10H2,1H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQBUSMTJGZWHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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